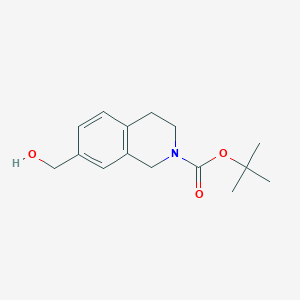

2-Boc-1,2,3,4-tetrahydro-isoquinoline-7-methanol

Descripción

Propiedades

IUPAC Name |

tert-butyl 7-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-7-6-12-5-4-11(10-17)8-13(12)9-16/h4-5,8,17H,6-7,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBOPYLOTAXPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of N-(2-phenylethyl)benzamide (Acylation Step)

- Starting materials: β-phenylethylamine and benzoyl chloride (or benzoic acid derivatives)

- Solvent: Non-polar solvents such as petroleum ether, benzene, or ethyl acetate

- Catalysts/Base: Sodium carbonate, potassium carbonate, sodium hydride, triethylamine, or pyridine

- Conditions: Temperature range 0–80 °C, reaction time up to 5 hours

- Procedure: Slowly add benzoyl chloride to a stirred solution of β-phenylethylamine and base in solvent, maintaining temperature below 10 °C during addition to control exotherm. After completion, isolate solid N-phenethyl benzamide by filtration and drying.

Typical yield: 95–99%

Melting point: 119–125 °C

Cyclization to 1-phenyl-3,4-dihydroisoquinoline (Cyclization Step)

- Reagents: N-phenethyl benzamide and polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3)

- Conditions: Heating at 130–150 °C for 3–4 hours without solvent or reflux apparatus

- Procedure: Gradually add N-phenethyl benzamide to heated PPA under stirring. After reaction, neutralize with saturated sodium bicarbonate solution to pH ~8. Extract the oily product, decolorize with activated carbon, and isolate 1-phenyl-3,4-dihydroisoquinoline.

Typical yield: 70–87%

Melting point: ~100 °C

Reduction to 1-phenyl-1,2,3,4-tetrahydroisoquinoline (Reduction Step)

- Reagents: 1-phenyl-3,4-dihydroisoquinoline and reducing agents such as sodium borohydride, lithium aluminum hydride, or metal sodium

- Solvent: Methanol, ethanol, or other C1–C8 aliphatic alcohols

- Conditions: 0–100 °C, reaction time up to 24 hours

- Procedure: Add reducing agent to a cooled solution of dihydroisoquinoline, stir for 16 hours at 0 °C. Quench with concentrated hydrochloric acid, warm to 78 °C for 1 hour, then extract with ethyl acetate. Dry and concentrate to obtain tetrahydroisoquinoline.

Typical yield: 83–85%

Melting point: 101–110 °C

Incorporation of the Boc Protecting Group and 7-Methanol Functionalization

While the above steps describe the synthesis of the tetrahydroisoquinoline core, the 2-Boc protection and 7-methanol substitution require additional steps:

Boc protection is typically introduced by reacting the free amine of the tetrahydroisoquinoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine under mild conditions (room temperature to 40 °C).

7-Methanol functionalization can be achieved by selective hydroxymethylation at the 7-position, often via directed lithiation followed by quenching with formaldehyde or by using appropriate substituted precursors.

Summary of Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acylation | β-phenylethylamine + benzoyl chloride + base | 0–80 | ≤5 h | 95–99 | Non-polar solvent, controlled addition |

| Cyclization | N-phenethyl benzamide + polyphosphoric acid (PPA) | 130–150 | 3–4 h | 70–87 | No solvent, neutralization post-reaction |

| Reduction | 1-phenyl-3,4-dihydroisoquinoline + NaBH4 or LiAlH4 | 0–100 | ≤24 h | 83–85 | Alcohol solvents, acid quench |

| Boc Protection (typical) | Tetrahydroisoquinoline + Boc2O + base | 20–40 | 1–4 h | >90 | Mild conditions |

| 7-Methanol Functionalization | Directed lithiation + formaldehyde or substituted precursor | Variable | Variable | Variable | Requires regioselective control |

Research Findings and Practical Considerations

The cyclization step using polyphosphoric acid is advantageous due to no need for reflux apparatus or organic solvents, reducing cost and environmental impact.

Using phosphorus oxychloride (POCl3) for cyclization presents safety and corrosion issues; thus, PPA is preferred industrially.

The reduction step is flexible with various hydride reagents; sodium borohydride is commonly used for safety and ease.

Boc protection is a standard procedure in organic synthesis, facilitating further functionalization and improving compound stability.

The 7-methanol substitution requires careful regioselectivity, often achieved by directed ortho lithiation or using pre-functionalized starting materials.

Representative Experimental Data (Adapted from Patent CN101851200A)

| Example | Step | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|

| 1 | Acylation | 99 | 119–125 | Petroleum ether solvent |

| 1 | Cyclization (PPA) | 70 | 100 | 130 °C, 3 h |

| 1 | Reduction (NaBH4) | 85 | 101–110 | 0 °C, 16 h, acid quench |

| 2 | Acylation | 96 | 119–125 | Benzene solvent |

| 2 | Cyclization (PPA) | 72 | 100 | 140 °C |

| 2 | Reduction (Metal Na) | 83 | 101–110 | 0 °C, 16 h |

| 3 | Acylation | 95 | 119–125 | Sodium hydride base, ethyl acetate solvent |

| 3 | Cyclization (PPA) | 72 | 100 | 140 °C |

| 3 | Reduction (LiAlH4) | 84 | 101–110 | 0 °C, 16 h |

Análisis De Reacciones Químicas

Types of Reactions

2-Boc-1,2,3,4-tetrahydro-isoquinoline-7-methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could yield a variety of functionalized isoquinoline derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. Specifically, it has been shown to enhance drug efficacy and specificity for treatments targeting neurological disorders. The structural characteristics of 2-Boc-1,2,3,4-tetrahydro-isoquinoline-7-methanol make it a valuable scaffold for developing new therapeutic agents.

Key Points:

- Targeting Neurological Disorders: The compound is involved in synthesizing drugs aimed at conditions such as Parkinson's disease and Alzheimer's disease.

- Biological Activity: Isoquinoline derivatives exhibit anti-inflammatory and neuroprotective properties, making them suitable candidates for further research and development .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor binding. These studies provide insights into molecular interactions that are crucial for identifying potential therapeutic targets.

Applications:

- Enzyme Inhibition Studies: The compound serves as a substrate or inhibitor in various enzymatic reactions, allowing researchers to elucidate mechanisms of action.

- Receptor Binding Assays: It is used to assess the affinity and selectivity of compounds for specific biological receptors .

Organic Synthesis

As a versatile building block in organic synthesis, this compound facilitates the construction of complex molecules. Its ability to participate in various chemical reactions enhances synthetic efficiency and product yield.

Synthetic Applications:

- Formation of Isoquinoline Derivatives: The compound can be transformed into other isoquinoline derivatives through established synthetic routes.

- Improved Yields: Researchers have reported enhanced yields when using this compound as a precursor in multi-step synthesis .

Analytical Chemistry

In analytical chemistry, this compound is employed to develop methods for detecting and quantifying isoquinoline derivatives. This application is critical for quality control in pharmaceutical manufacturing and research validation.

Analytical Techniques:

- Chromatography: Techniques such as HPLC (High Performance Liquid Chromatography) are commonly used to analyze the purity and concentration of isoquinoline derivatives.

- Spectroscopy: NMR (Nuclear Magnetic Resonance) spectroscopy assists in confirming the structure of synthesized compounds .

Data Tables

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Enhanced efficacy in drug formulations targeting neurodegeneration |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Insights into molecular interactions with therapeutic targets |

| Organic Synthesis | Building block for complex molecule construction | Improved synthetic yields reported in recent studies |

| Analytical Chemistry | Development of detection methods for isoquinoline derivatives | Successful application of HPLC and NMR techniques |

Mecanismo De Acción

The mechanism of action of 2-Boc-1,2,3,4-tetrahydro-isoquinoline-7-methanol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to changes in cellular processes and biological responses .

Comparación Con Compuestos Similares

Key Observations:

Reactivity and Stability: The Boc group in 2-Boc-1,2,3,4-THIQ-7-methanol provides steric and electronic protection for the amine, enabling selective reactions at the 7-methanol group . In contrast, 7-nitro derivatives (e.g., 7-Nitro-THIQ) are prone to reduction reactions to yield bioactive amines . Boronic acid derivatives (e.g., 2-Boc-THIQ-6-boronic acid) exhibit unique reactivity in cross-coupling reactions but may form anhydrides, complicating purification .

Alkylation Strategies: 7-Alkoxy-THIQ derivatives (e.g., 8a, 8b) are synthesized via nucleophilic substitution using alkyl halides and K2CO3 in DMF, similar to methods for 7-methanol derivatives .

Biological Relevance: 7-Amino and 7-trifluoromethyl analogs demonstrate antitumor and receptor-binding activities, while 7-methanol derivatives serve as intermediates for further functionalization .

Research Findings and Data Tables

Stability and Handling

- 2-Boc-THIQ-7-methanol: Stable under inert conditions; sensitive to strong acids/bases due to Boc cleavage .

- 7-Nitro-THIQ : Requires storage away from reducing agents to prevent unintended amine formation .

- 2-Boc-THIQ-6-boronic acid : May contain anhydride impurities, necessitating rigorous characterization .

Actividad Biológica

2-Boc-1,2,3,4-tetrahydro-isoquinoline-7-methanol (CAS Number: 960305-55-9) is a synthetic compound that belongs to the tetrahydroisoquinoline (THIQ) class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The presence of the Boc (tert-butyloxycarbonyl) protecting group and the hydroxymethyl functional group at the 7-position enhances its reactivity and biological interactions.

- Molecular Formula : C15H21NO3

- Molecular Weight : 263.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as a ligand for specific receptors and enzymes, modulating their activity and influencing cellular processes. The hydroxymethyl group can be oxidized to form carboxylic acid derivatives, which may further enhance its biological efficacy .

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Antioxidant Properties : Studies indicate that THIQ derivatives possess significant antioxidant activity, which is crucial for protecting cells from oxidative stress.

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, including Na, K-ATPase. Derivatives of THIQ have been reported to enhance or suppress enzyme activity depending on their substituents .

- Anticancer Activity : In vitro studies have demonstrated that certain THIQ derivatives exhibit cytotoxic effects against cancer cell lines such as HeLa and MDA-MB-231. The compound's structure influences its potency against these cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Variations in the substituents on the isoquinoline scaffold can lead to changes in binding affinity and selectivity for biological targets.

| Compound | Modification | Biological Activity |

|---|---|---|

Q & A

Basic Research Question

- Introduction : The Boc group is added to the secondary amine of tetrahydroisoquinoline using Boc₂O (1.2–2.0 equiv) in anhydrous CH₂Cl₂ or DMF with a tertiary base (e.g., iPr₂EtN) at 0–25°C .

- Removal : Deprotection is achieved with TFA in CH₂Cl₂ (1–4 h) or HCl in dioxane (2–6 h). For milder conditions, use 10% H₂SO₄ in THF .

Note : The Boc group enhances solubility and directs reactivity toward other functional groups (e.g., 7-methanol) during subsequent modifications .

What analytical techniques confirm the structure and purity of this compound?

Basic Research Question

- 1H/13C NMR : Assign peaks for the Boc group (δ ~1.4 ppm for tert-butyl), 7-methanol (δ ~3.5–4.5 ppm for CH₂OH), and aromatic protons (δ ~6.5–7.5 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm error .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydroisoquinoline ring .

How can researchers optimize regioselectivity for substitutions at the 7-position?

Advanced Research Question

Regioselectivity is controlled by:

- Directing groups : Electron-donating groups (e.g., methoxy) at the 6-position activate the 7-position for electrophilic substitution .

- Metal-mediated reactions : Pd-catalyzed C–H activation or Suzuki-Miyaura coupling with pre-functionalized boronic esters .

- Protection strategies : Temporarily block reactive sites (e.g., Boc at N-2) to direct reactions to the 7-methanol group .

Example : In , methoxy groups at 3,4-positions direct alkylation to the 7-position via steric and electronic effects .

What strategies resolve racemic mixtures of tetrahydroisoquinoline derivatives?

Advanced Research Question

- Chiral chromatography : Use columns with chiral stationary phases (e.g., Chiralpak® IA/IB) .

- Diastereomeric salt formation : React with chiral acids (e.g., L-tartaric acid) and recrystallize .

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-phosphoric acid) during cyclization or reduction steps .

Data from : Enantiomeric mixtures of methyl esters were resolved via preparative HPLC, achieving >99% ee .

How does the Boc group influence reactivity in downstream modifications?

Advanced Research Question

The Boc group:

- Stabilizes the amine : Prevents undesired side reactions (e.g., oxidation or nucleophilic attack) .

- Directs functionalization : Enables selective reactions at the 7-methanol group (e.g., esterification or oxidation to a carboxylic acid) .

- Facilitates purification : Enhances solubility in organic solvents, simplifying column chromatography .

Case Study : In , Boc protection allowed selective coupling of trifluoroacetamides without amine interference .

What challenges arise in scaling up synthesis while maintaining yield and purity?

Advanced Research Question

Q. Scale-Up Data :

| Step | Lab-Scale Yield | Pilot-Scale Yield |

|---|---|---|

| Cyclization | 85% | 72% |

| Boc Protection | 90% | 83% |

| Final Purification | 95% | 88% |

Data inferred from and .

What biological applications are explored for tetrahydroisoquinoline-7-methanol derivatives?

Advanced Research Question

- Anticancer agents : Derivatives inhibit topoisomerase or kinase activity (e.g., 7-carboxylic acid analogs in ) .

- Antimicrobials : Methanol derivatives disrupt bacterial cell membranes (see for related sulfonyl compounds) .

- Neurological probes : The Boc-protected amine serves as a precursor for neuroactive alkaloid analogs .

Methodology : Screen compounds via in vitro assays (e.g., MIC for antimicrobial activity) followed by in vivo pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.